molecular formula C5H4N2O3 B11999785 5-Nitro-1h-pyrrole-2-carbaldehyde CAS No. 6327-67-9

5-Nitro-1h-pyrrole-2-carbaldehyde

Cat. No.: B11999785
CAS No.: 6327-67-9
M. Wt: 140.10 g/mol
InChI Key: LVXNJVISYFBVQR-UHFFFAOYSA-N
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Description

5-Nitro-1h-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C5H4N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a nitro group (-NO2) at the 5-position and an aldehyde group (-CHO) at the 2-position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1h-pyrrole-2-carbaldehyde typically involves the nitration of 1H-pyrrole-2-carbaldehyde. One common method is the reaction of 1H-pyrrole-2-carbaldehyde with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1h-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Nitro-1h-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-1h-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects. The aldehyde group can also form covalent bonds with nucleophilic sites in biomolecules, further contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Nitro-1h-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-nitro-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-3-4-1-2-5(6-4)7(9)10/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXNJVISYFBVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287332
Record name 5-nitro-1h-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6327-67-9
Record name NSC50365
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-1h-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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